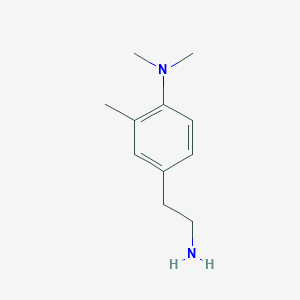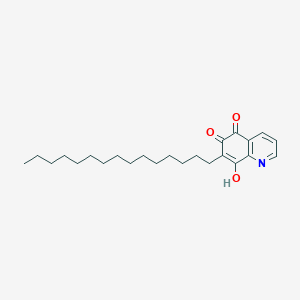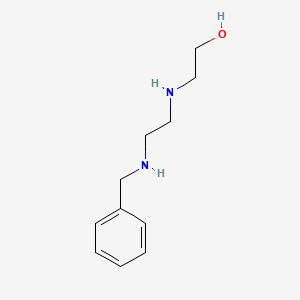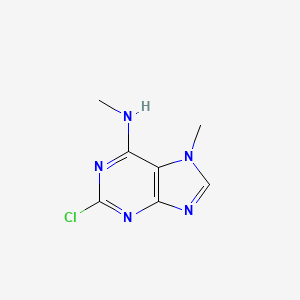
2-Chloro-n,7-dimethyl-7h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N,7-dimethyl-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,7-dimethyl-purin-6-amine typically involves the chlorination of N,7-dimethyl-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N,7-dimethyl-purin-6-amine may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N,7-dimethyl-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted purines, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N,7-dimethyl-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-N,7-dimethyl-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on these enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and exert various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N,N-dimethyl-7H-purin-6-amine
- 2-chloro-7-methyl-7H-purin-6-amine
- 2-chloro-6-aminopurine
Uniqueness
2-chloro-N,7-dimethyl-purin-6-amine is unique due to the presence of both chlorine and methyl groups on the purine ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific applications.
Propriétés
Numéro CAS |
5444-30-4 |
|---|---|
Formule moléculaire |
C7H8ClN5 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
2-chloro-N,7-dimethylpurin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-9-5-4-6(10-3-13(4)2)12-7(8)11-5/h3H,1-2H3,(H,9,11,12) |
Clé InChI |
ZWQUXPGKZSBKNE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC2=C1N(C=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


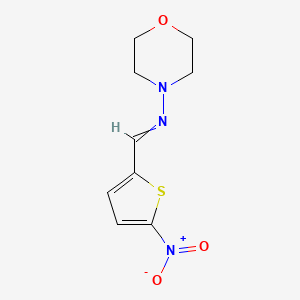

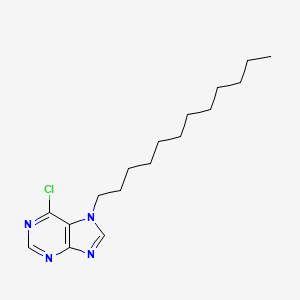
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
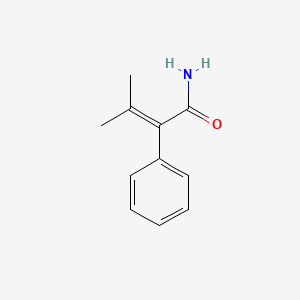
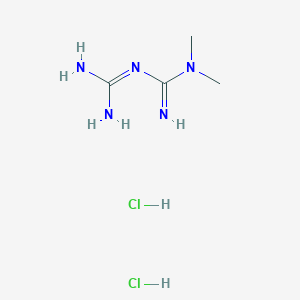

![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
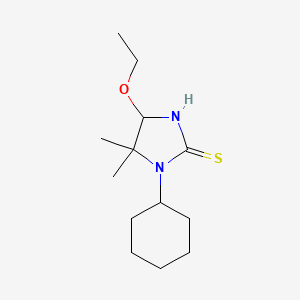
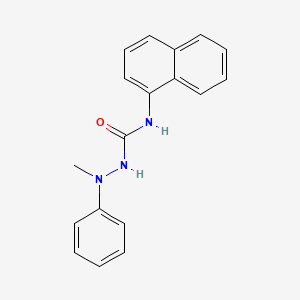
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
